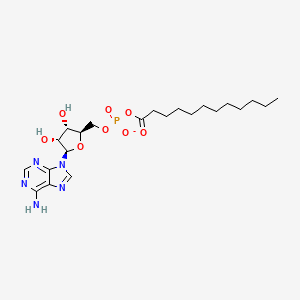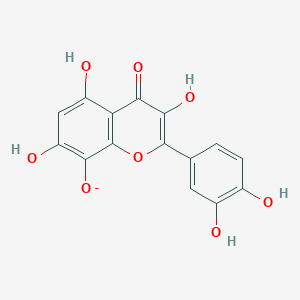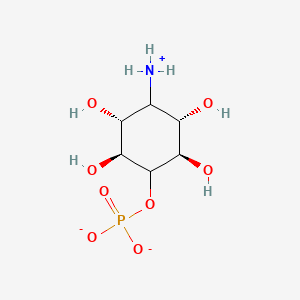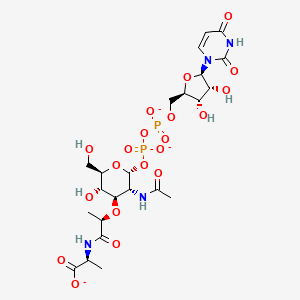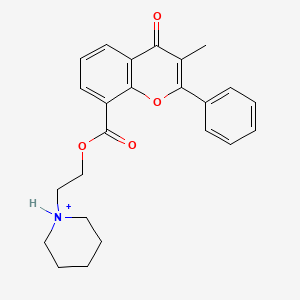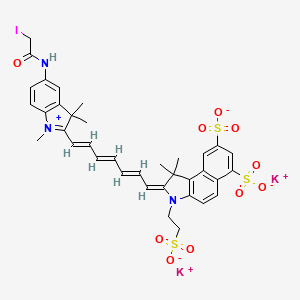
SNIR4 dye
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNIR4 dye is a cyanine dye and an organic potassium salt. It has a role as a fluorochrome. It contains a SNIR4(2-).
Scientific Research Applications
Optical Imaging in Biomedical Research
Near-infrared (NIR) fluorophores like SNIR4 dye have shown significant advantages in biomedical imaging due to superior light penetration in tissues and lower autofluorescence. A study by (Sato et al., 2016) demonstrated the effectiveness of NIR cyanine dyes for in vivo optical imaging when conjugated with monoclonal antibodies. These conjugates displayed improved in vivo imaging characteristics, especially in abdominal regions, suggesting their potential for enhanced biomedical imaging applications.
Biodosimetry and Cell Health Monitoring
In biodosimetry research, dyes like SNIR4 are used to assess cellular health after exposure to radiation. For instance, (Sinkorova et al., 2022) utilized JC-1 dye, a similar compound, to monitor mitochondrial membrane potential changes in cells after gamma irradiation. This application highlights the potential of SNIR4 dye in evaluating the impact of environmental factors on cellular health.
Dye-Sensitized Solar Cells (DSSCs)
SNIR4 dye finds applications in the field of renewable energy, particularly in dye-sensitized solar cells. Research by (Sahu et al., 2011) on novel organic dyes for DSSCs emphasizes the role of such dyes in improving the efficiency of solar cells. These dyes facilitate the conversion of photon energy to electrical energy, enhancing the performance of DSSCs.
Functional Near-Infrared Spectroscopy in Psychiatry
In psychiatry, functional near-infrared spectroscopy (fNIRS), which may use dyes like SNIR4, is increasingly employed for brain research. (Ehlis et al., 2014) explored the use of fNIRS in neuropsychiatric disorders, highlighting its potential in understanding brain function and pathology.
Photocatalytic Degradation of Pollutants
Studies like (Carneiro et al., 2005) demonstrate the role of dyes in photocatalytic degradation of pollutants. These applications are vital in environmental remediation, offering methods to break down harmful chemicals in water and air.
properties
Product Name |
SNIR4 dye |
|---|---|
Molecular Formula |
C36H36IK2N3O10S3 |
Molecular Weight |
972 g/mol |
IUPAC Name |
dipotassium;(2E)-2-[(2E,4E,6E)-7-[5-[(2-iodoacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(2-sulfonatoethyl)benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C36H38IN3O10S3.2K/c1-35(2)27-19-23(38-33(41)22-37)13-15-28(27)39(5)31(35)11-9-7-6-8-10-12-32-36(3,4)34-26-20-24(52(45,46)47)21-30(53(48,49)50)25(26)14-16-29(34)40(32)17-18-51(42,43)44;;/h6-16,19-21H,17-18,22H2,1-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50);;/q;2*+1/p-2 |
InChI Key |
TZMDGHYNUMZBHU-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CI)[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3CCS(=O)(=O)[O-])C=CC5=C4C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C)C.[K+].[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CI)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCS(=O)(=O)[O-])C=CC5=C4C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C)C.[K+].[K+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



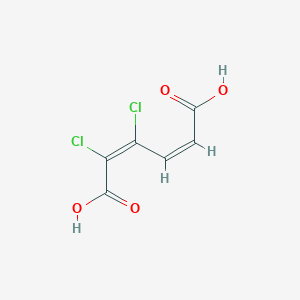
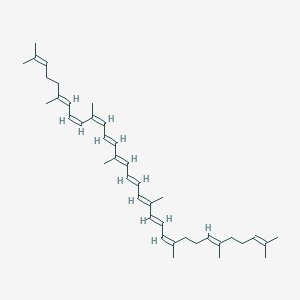
![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1261335.png)
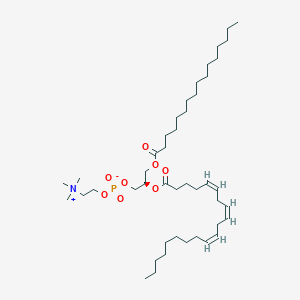
![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)
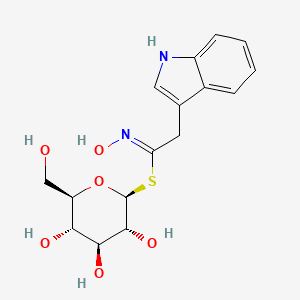
![dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)
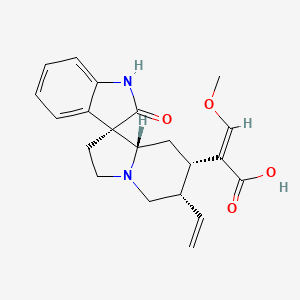
![Acetic acid, 2-[3-(4-chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-, methyl ester](/img/structure/B1261345.png)
